molecular formula C52H88O19 B1205785 Octacyclomycin CAS No. 98824-17-0

Octacyclomycin

Cat. No. B1205785
CAS RN: 98824-17-0
M. Wt: 1017.2 g/mol
InChI Key: KNFNZSMXPGQAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octacyclomycin is a natural product found in Streptomyces with data available.

Scientific Research Applications

Environmental Impact and Ecotoxicity

Research has demonstrated that antibiotics like Octacyclomycin, when not fully metabolized by the body, are released into the aquatic environment where they may pose significant risks to non-target species. Studies have specifically highlighted the environmental concentrations of antibiotics in surface waters, groundwater, and effluents, stressing the potential threats they pose to aquatic environments. For instance, cyanobacteria were identified as the most sensitive organisms in standard ecotoxicological bioassays. The research calls for further studies on the chronic effects of antibiotics on aquatic organisms and the toxicity of antibiotic mixtures to fully comprehend the hazards presented by these compounds (Kovaláková et al., 2020).

Role in the Development and Dissemination of Antibiotic Resistance

The rise in antibiotic resistance is a significant concern, with antibiotics like Octacyclomycin contributing to the induction and dissemination of antibiotic resistance genes (ARGs) in groundwater, which is a growing environmental issue. These antibiotics, administered on a large scale to humans and animals, persist in the environment and influence microbial communities and environmental factors significantly. A review of the occurrence of ARGs and antibiotic-resistant bacteria (ARBs) in groundwater reveals that while the current levels of antibiotics in groundwater do not pose a direct human health risk, the consumption of water contaminated with ARGs and ARBs may contribute to the development of antibiotic resistance in humans. This highlights the need for further research into the relationships between ARGs, antibiotics, microbial communities, and environmental factors (Zainab et al., 2020).

Bioaccumulation and Ecological Risks

Studies have also focused on the bioaccumulation potential of certain substances similar to Octacyclomycin, assessing the risks they pose to various organisms. For example, the bioaccumulation of decamethylpentacyclosiloxane (D5) in fish and mammals, its biotransformation capabilities, and its effects on different organisms have been thoroughly evaluated. Despite the high octanol-water partition coefficient (log KOW) of D5, the research indicates that it exhibits depuration rates that exceed those of extremely hydrophobic, nonbiotransformable substances, and is subject to biotransformation in mammals and fish. This research advocates for a comprehensive approach in bioaccumulation assessments, incorporating multiple bioaccumulation measures beyond just the KOW and bioconcentration factor (Gobas et al., 2015).

properties

CAS RN

98824-17-0

Product Name

Octacyclomycin

Molecular Formula

C52H88O19

Molecular Weight

1017.2 g/mol

IUPAC Name

2-[2-hydroxy-6-[1-[7-hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3-methyloxan-2-yl]acetic acid

InChI

InChI=1S/C52H88O19/c1-26-21-27(2)52(58,25-53)69-42(26)36-22-37(64-40-15-13-34(59-10)31(6)62-40)47(65-36)49(9)18-17-38(67-49)48(8)19-20-50(71-48)23-33(54)28(3)43(68-50)29(4)44-46(61-12)45(30(5)51(57,70-44)24-39(55)56)66-41-16-14-35(60-11)32(7)63-41/h26-38,40-47,53-54,57-58H,13-25H2,1-12H3,(H,55,56)

InChI Key

KNFNZSMXPGQAER-UHFFFAOYSA-N

SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC7CCC(C(O7)C)OC)OC)C)O)C)C)OC8CCC(C(O8)C)OC)(CO)O)C

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC7CCC(C(O7)C)OC)OC)C)O)C)C)OC8CCC(C(O8)C)OC)(CO)O)C

synonyms

octacyclomycin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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